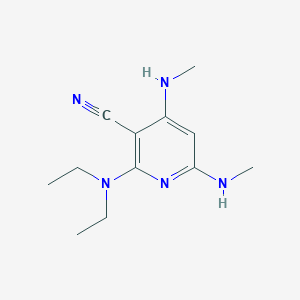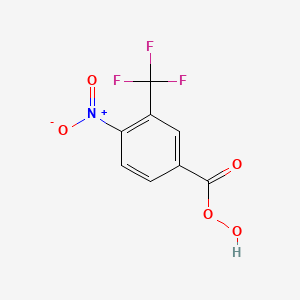
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a carboperoxoic acid group (-CO3H) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid typically involves the nitration of 3-(trifluoromethyl)benzoic acid followed by the introduction of the carboperoxoic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation reactions to introduce the carboperoxoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of 4-amino-3-(trifluoromethyl)benzene-1-carboperoxoic acid.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. The carboperoxoic acid group can act as an oxidizing agent, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzotrifluoride: Similar structure but lacks the carboperoxoic acid group.
4-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a carboxylic acid group but lacks the nitro group.
Uniqueness
4-Nitro-3-(trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro and trifluoromethyl groups, along with the oxidizing carboperoxoic acid group, makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
55349-63-8 |
|---|---|
Molekularformel |
C8H4F3NO5 |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
4-nitro-3-(trifluoromethyl)benzenecarboperoxoic acid |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)5-3-4(7(13)17-16)1-2-6(5)12(14)15/h1-3,16H |
InChI-Schlüssel |
XQGADPMYVXKTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OO)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


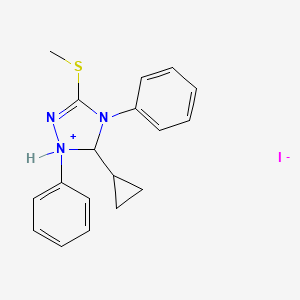
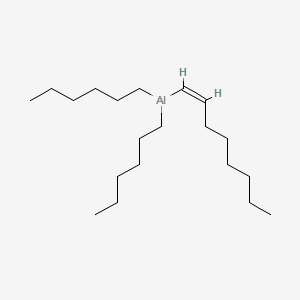
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
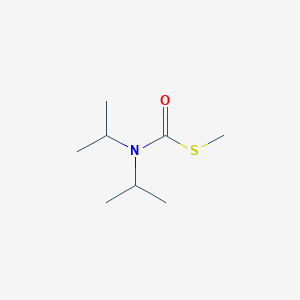
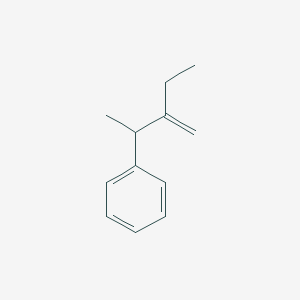
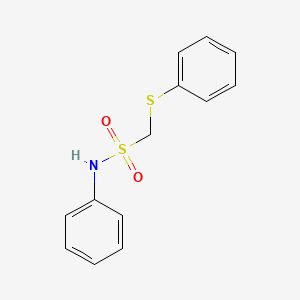
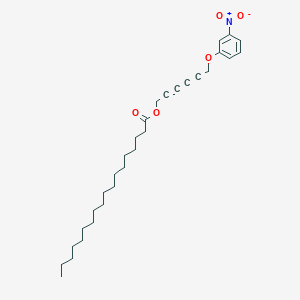
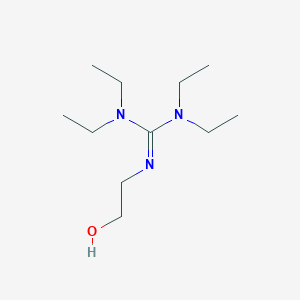

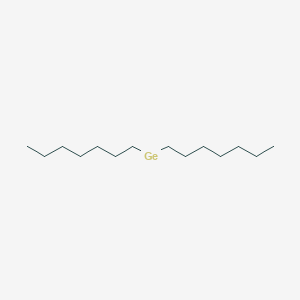

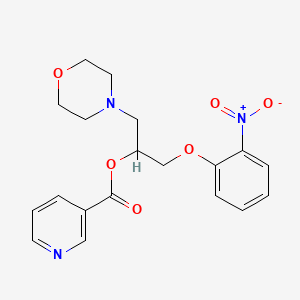
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
